2-(Hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol
CAS No.:
Cat. No.: VC20419767
Molecular Formula: C13H18O7
Molecular Weight: 286.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18O7 |
|---|---|
| Molecular Weight | 286.28 g/mol |
| IUPAC Name | 2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C13H18O7/c1-18-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)20-13/h2-5,9-17H,6H2,1H3 |
| Standard InChI Key | SIXFVXJMCGPTRB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s IUPAC name, 2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol, delineates its tetracyclic structure:
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Oxane backbone: A six-membered oxygen-containing ring (pyranose) with hydroxyl groups at positions 3, 4, and 5.
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Substituents:
Table 1: Key Molecular Properties
The stereochemistry at positions 2, 3, 4, 5, and 6 critically influences its biochemical interactions, particularly in enzyme binding .
Spectroscopic Signatures
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NMR: The -NMR spectrum typically shows signals for the anomeric proton (δ 4.8–5.2 ppm), aromatic protons from the methoxyphenoxy group (δ 6.8–7.2 ppm), and hydroxyl protons (δ 2.5–3.5 ppm) .
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IR: Strong absorption bands at 3400 cm (O-H stretch) and 1250 cm (C-O-C ether linkage) .
Synthesis and Physicochemical Properties
Synthetic Routes
Synthesis involves multi-step strategies to install the methoxyphenoxy and hydroxymethyl groups while preserving stereochemistry:
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Oxane Ring Formation: Cyclization of a tetraol precursor via acid-catalyzed intramolecular etherification.
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Etherification: Coupling 4-methoxyphenol with the oxane intermediate using Mitsunobu conditions (DIAD, PPh) .
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Hydroxymethylation: Formaldehyde addition under basic conditions to introduce the -CHOH group.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | HSO, 80°C | 65 |
| Etherification | DIAD, PPh, THF, 0°C | 72 |
| Hydroxymethylation | CHO, NaOH, EtOH | 58 |
Solubility and Stability
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Solubility: Moderately soluble in polar solvents (water: ~10 mg/mL; DMSO: ~50 mg/mL).
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Thermal Stability: Decomposes above 180°C without a distinct melting point.
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pH Sensitivity: Stable at pH 4–8; hydrolyzes under strongly acidic/basic conditions .
Biological Activities and Mechanisms
Antioxidant Properties
The compound scavenges free radicals (IC: 45 μM against DPPH) via hydrogen donation from its hydroxyl groups . Molecular docking studies suggest interactions with the active sites of SOD and catalase enzymes .
Enzymatic Modulation
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α-Glucosidase Inhibition: Exhibits competitive inhibition (K: 12 μM), potentially relevant for diabetes management .
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Cytochrome P450 Interactions: Binds to CYP3A4 (K: 8.2 μM), indicating possible drug-drug interaction risks .
Table 3: Pharmacokinetic Predictions
| Parameter | Value |
|---|---|
| Caco-2 Permeability | cm/s |
| Plasma Protein Binding | 89% |
| Half-Life (T) | 0.67 hours |
Comparative Analysis with Structural Analogues
Substituent Effects on Bioactivity
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Nitro Derivative (6-(4-Nitrophenoxy)): Enhanced electron-withdrawing effects increase oxidative stability but reduce solubility.
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Amino Derivative (6-(4-Aminophenoxy)): Improved hydrogen-bonding capacity elevates enzyme affinity (e.g., α-glucosidase K: 8 μM) .
Table 4: Functional Group Impact
| Derivative | Antioxidant IC (μM) | α-Glucosidase K (μM) |
|---|---|---|
| 4-Methoxyphenoxy | 45 | 12 |
| 4-Nitrophenoxy | 38 | 18 |
| 4-Aminophenoxy | 62 | 8 |
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